3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPLJUPDHQBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-fluorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substituents at positions 3, 5, and 6. These modifications significantly alter electronic properties, binding affinity, and biological activity.
Table 1: Structural and Functional Comparison of Selected Compounds
Impact of Halogen Substituents
- Fluorine (F): Introduces electronegativity, improving metabolic stability and membrane permeability. For example, 3-(4-fluorophenyl) derivatives exhibit higher bioavailability than non-halogenated analogs (e.g., 3-phenyl variants).
- The 4-chlorophenyl analog shows 2-fold higher IC₅₀ against Mycobacterium tuberculosis DXS compared to the fluorophenyl variant.
- Trifluoromethyl (CF₃): Electron-withdrawing effects improve stability and target affinity. The 7-trifluoromethyl derivative in demonstrates potent antitrypanosomal activity due to enhanced interactions with parasitic enzymes.
Role of Position 7 Modifications
- Hydroxyl (-OH) : Enhances solubility and hydrogen-bonding capacity. The 7-ol group in the target compound facilitates interactions with kinase ATP-binding pockets.
- Amine (-NH₂) : Increases basicity and nucleophilicity, improving interactions with DNA or enzyme active sites. The 7-amine analog in shows higher binding to benzodiazepine receptors.
- Trifluoromethyl (-CF₃) : Reduces metabolic degradation. A 7-CF₃ derivative in exhibits prolonged half-life in vivo compared to hydroxylated analogs.
Methyl vs. Ethyl Groups at Position 5/2
- Methyl (CH₃) : Provides minimal steric hindrance, favoring tight binding to compact active sites (e.g., kinase domains).
- Ethyl (C₂H₅) : Increases hydrophobicity and steric bulk, as seen in the 2-ethyl derivative (), which shows broader-spectrum antimicrobial activity due to enhanced membrane penetration.
Biological Activity
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound based on recent research findings.
- Molecular Formula : C13H11FN4O
- Molecular Weight : 248.25 g/mol
- CAS Number : 685106-57-4
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer progression .
Case Study :
A study by Ge et al. demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could serve as effective lipid droplet biomarkers in cancer cells, indicating their potential for both diagnostic and therapeutic applications . The study highlighted the compound's ability to selectively target cancerous cells while sparing normal cells.
Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory properties. Pyrazolo[1,5-a]pyrimidines have been reported to act as selective inhibitors of various enzymes involved in disease pathways. For example, they can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer .
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 4-fluoroaniline with appropriate pyrazole derivatives under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine structure.
Research Findings
Recent studies have focused on optimizing synthesis pathways and enhancing the biological activity of pyrazolo[1,5-a]pyrimidines through structural modifications. For example:
- Modification Strategies : Researchers have explored the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core to improve selectivity and potency against specific targets.
- Biocompatibility : Studies indicate that these compounds often exhibit lower toxicity profiles compared to conventional chemotherapeutics, making them suitable candidates for further development in drug design .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions between 3-amino-pyrazole derivatives and β-dicarbonyl or β-enaminone compounds. For example, refluxing in ethanol or water with catalysts like triethylamine improves yield and purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures structural integrity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl vs. methyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or thiol groups) through characteristic absorption bands.
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, critical for validating synthetic accuracy .
Q. How can initial biological activity screening be conducted for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to therapeutic areas (e.g., kinase inhibition for oncology). Measure IC50 values via kinetic assays or fluorescence-based readouts. For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against bacterial strains like Mycobacterium tuberculosis .
Advanced Research Questions
Q. What strategies improve the compound's bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine ring to enhance target binding.
- Heteroatom Replacement : Replace the hydroxyl group with thiol or amine moieties to modulate solubility and reactivity.
- Data-Driven Optimization : Compare IC50 values across derivatives to identify critical pharmacophores. For example, fluorophenyl groups enhance specificity for enzyme active sites .
Q. How can molecular docking elucidate the mechanism of action?
- Methodological Answer : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or bacterial enzymes). Validate docking poses with molecular dynamics simulations. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with residues like aspartate or lysine .
Q. What are the stability and reactivity profiles under varying conditions?
- Methodological Answer :
- Oxidation/Reduction : Test stability with H2O2 (oxidation) or NaBH4 (reduction) to assess functional group susceptibility.
- pH-Dependent Degradation : Incubate in buffers (pH 3–10) and monitor decomposition via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. Which advanced analytical methods resolve challenges in purity assessment?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities.
- Chiral HPLC : Separates enantiomers if asymmetric centers are present.
- Solid-State NMR : Characterizes polymorphic forms impacting bioavailability .
Q. How does crystallography inform drug design for this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, fluorine’s van der Waals radius influences π-π stacking with aromatic residues in target proteins. Data from orthorhombic crystal systems (e.g., space group Pbca) guide steric optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
